Afatinib dimaleate is a potent irreversible inhibitor of the epidermal growth factor receptor, primarily used in the treatment of non-small cell lung cancer. Its chemical structure is defined as 2-butenamide, N-[4-[3(-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-,(2E)-, (2Z)-2-butenedioate (1:2) with a molecular formula of C24H25ClFN5O3 × 2 C4H4O4 and a CAS number of 850140-73-7 for the salt form .
Afatinib dimaleate appears as a white to brownish-yellow powder and exhibits high solubility in water and aqueous buffer media at pH levels below 6. Its solubility decreases significantly at higher pH levels, making it less soluble in alkaline conditions .
Afatinib acts as an irreversible ErbB family blocker []. It covalently binds to and inhibits the epidermal growth factor receptor (EGFR) and other related tyrosine kinases (ErbB2, ErbB3, and ErbB4) []. These receptors play a crucial role in promoting cancer cell growth, proliferation, and survival. By blocking their activity, Afatinib disrupts these processes and hinders tumor progression [].
Afatinib dimaleate acts as a kinase inhibitor, specifically targeting the epidermal growth factor receptor (EGFR) and HER2. These receptors play a crucial role in cell growth and proliferation. Mutations in these receptors are often associated with the development of various cancers, including NSCLC. By studying the effects of Afatinib dimaleate on cancer cells, researchers can gain valuable insights into the role of EGFR and HER2 signaling in tumorigenesis [].
While primarily used for NSCLC, research is ongoing to explore the potential effectiveness of Afatinib dimaleate in other cancer types. Studies have investigated its application in cancers such as head and neck squamous cell carcinoma, pancreatic cancer, and breast cancer [, , ]. These studies aim to determine if Afatinib dimaleate can be a viable treatment option for patients with these specific malignancies.
Despite its effectiveness, some patients eventually develop resistance to Afatinib dimaleate treatment. Research efforts are dedicated to understanding the mechanisms behind this resistance. By studying resistant cancer cells, researchers can identify potential escape pathways and develop strategies to overcome them, potentially leading to improved treatment outcomes [].
Combining Afatinib dimaleate with other drugs or therapies is another active area of research. The goal is to enhance its effectiveness and potentially overcome resistance. Studies are investigating combinations with chemotherapy, immunotherapy, and other targeted therapies [].
Identifying biomarkers that can predict a patient's response to Afatinib dimaleate treatment is crucial for personalized medicine. Research is ongoing to identify genetic or molecular markers that can help clinicians select patients who are most likely to benefit from this therapy [].
Afatinib dimaleate acts as an irreversible inhibitor of the epidermal growth factor receptor family, including ErbB1, ErbB2, ErbB3, and ErbB4. This mechanism disrupts signaling pathways that promote tumor growth and survival, making it effective against cancers driven by these receptors. Clinical studies have shown its efficacy in treating patients with non-small cell lung cancer harboring specific mutations in the epidermal growth factor receptor gene .
The synthesis of Afatinib dimaleate has been optimized through various methods:
Interaction studies indicate that Afatinib dimaleate has minimal drug-drug interactions due to its unique metabolic pathway. The compound is primarily metabolized via non-cytochrome P450 enzymes, reducing the likelihood of interactions commonly seen with other anticancer agents that rely on cytochrome P450 metabolism . This characteristic makes it a favorable option in polypharmacy scenarios.
Afatinib dimaleate shares similarities with several other compounds targeting the epidermal growth factor receptor. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Gefitinib | Reversible inhibitor of epidermal growth factor receptor | Primarily effective against specific mutations only |
Erlotinib | Reversible inhibitor of epidermal growth factor receptor | Approved for pancreatic cancer; different pharmacokinetics |
Osimertinib | Irreversible inhibitor targeting T790M mutations | Specifically designed for resistant mutations |
Dacomitinib | Irreversible pan-erbB inhibitor | Broad activity against multiple erbB family members |
Afatinib dimaleate's irreversible binding mechanism provides it with a distinct advantage over reversible inhibitors like gefitinib and erlotinib, particularly in treating resistant cancer forms .
Irritant;Health Hazard;Environmental Hazard